molecular formula C8H11BrN2O B13921546 5-Bromo-4-isopropyl-6-methoxypyrimidine

5-Bromo-4-isopropyl-6-methoxypyrimidine

Cat. No.: B13921546
M. Wt: 231.09 g/mol
InChI Key: RTQYGCNIOWMXFW-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropyl-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine typically involves the bromination of 4-isopropyl-6-methoxypyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-isopropyl-6-methoxypyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-isopropyl-6-methoxypyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-isopropyl-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the methoxy group can interact with molecular targets, affecting their function and leading to therapeutic effects. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methyl-6-methoxypyrimidine
  • 5-Bromo-4-ethyl-6-methoxypyrimidine
  • 5-Bromo-4-cyclopropyl-6-methoxypyrimidine

Comparison

Compared to similar compounds, 5-Bromo-4-isopropyl-6-methoxypyrimidine has a unique combination of substituents that may confer distinct chemical and biological properties. The isopropyl group provides steric hindrance and lipophilicity, which can influence the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4-methoxy-6-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11BrN2O/c1-5(2)7-6(9)8(12-3)11-4-10-7/h4-5H,1-3H3

InChI Key

RTQYGCNIOWMXFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)OC)Br

Origin of Product

United States

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